Researchers targeting oxidative stress pathways require precise compound selection-mogroside V and 11-oxo-mogroside V show inverse ROS selectivity, precluding interchangeability in experimental workflows.
• O₂⁻ Scavenging: EC₅₀ = 4.79 µg/mL (superior to mogroside V).
• H₂O₂ Scavenging: EC₅₀ = 16.52 µg/mL.
• DNA Damage Protection: EC₅₀ = 3.09 µg/mL against •OH-induced strand breaks.
• In Vivo Chemoprevention: 26.6% tumor incidence in DMBA/TPA mouse model at 10 wks.
Supplied at ≥98% purity (HPLC) with full QC documentation. Ships globally from stock.
Molecular FormulaC60H100O29
Molecular Weight1285.4 g/mol
Cat. No.B1254940
⚠ Attention: For research use only. Not for human or veterinary use.
11-Oxo-mogroside V (CAS 126105-11-1) is a cucurbitane-type triterpenoid glycoside naturally occurring in the fruits of Siraitia grosvenorii (monk fruit / Luo Han Guo) and Siraitia siamensis [1]. This compound belongs to the mogroside family, a class of non-caloric, high-intensity sweeteners characterized by a cucurbitane aglycone core with variable glycosylation patterns [2]. While sharing structural homology with the more abundant mogroside V, 11-oxo-mogroside V is distinguished by an oxidative modification at the C-11 position—specifically, the substitution of a hydroxyl group with a ketone (oxo) moiety. This seemingly minor structural deviation confers a distinct biological activity profile that diverges meaningfully from its in-class analogs, particularly in antioxidant potency and target specificity [3]. In natural monk fruit extracts, 11-oxo-mogroside V is a minor constituent, present at only 10–15% of mogroside V content, necessitating specialized isolation or semi-synthetic approaches for procurement at research or industrial scale [4].
Natural product with C-11 oxidative modification distinct from mogroside V; supports antioxidant selectivity research
Preferential scavenging of superoxide and hydrogen peroxide reported; suitable for ROS-pathway mechanistic studies
Minor constituent in monk fruit; specialized isolation or semi-synthesis required — verify sourcing and purity
Applies to DNA oxidative damage protection models, LDL oxidation assays, and carcinogenesis endpoint research
[1] Kasai, R., Nie, R.-L., Nashi, K., Ohtani, K., Zhou, J., Tao, G.-D., Tanaka, O. (1990). Minor cucurbitane glycosides from fruits of Siraitia grosvenori (Cucurbitaceae). Chemical and Pharmaceutical Bulletin, 38(5), 1320–1322. View Source
[2] Chiu, C.-H., Wang, R., Zhuang, S., Lin, P.-Y., Lo, Y.-C., Lu, T.-J. (2020). Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis, 28(1), 74–83. View Source
[3] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
[4] CN Patent Application CN110787632A. (2019). A semi-synthetic method for 11-oxo-mogroside V. China National Intellectual Property Administration. View Source
11-Oxo-Mogroside V vs. Mogroside V
The mogroside family exhibits pronounced structure-activity divergence, wherein minor modifications to the aglycone or glycosylation pattern produce dramatic shifts in both sweetness intensity and biological activity [1]. While mogroside V (relative sweetness ~378× sucrose) and 11-oxo-mogroside V (~68× sucrose) share the same glycosylation architecture, the single oxidative substitution at C-11 reduces sweetening potency by over 80% [2]. More critically, this same modification inverts the compound's radical-scavenging selectivity profile: mogroside V preferentially neutralizes hydroxyl radicals (•OH), whereas 11-oxo-mogroside V is substantially more effective against superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) [3]. Furthermore, 11-oxo-mogroside V demonstrates a unique capacity to protect against hydroxyl radical-induced DNA damage (EC₅₀ = 3.09 µg/mL)—a property not comparably documented for mogroside V [4]. These orthogonal activity profiles preclude functional substitution in studies where specific antioxidant mechanisms, DNA protection, or LDL oxidation inhibition are the endpoints of interest. Procurement decisions must therefore align compound identity with the precise experimental or formulation objective, as interchangeability between in-class mogrosides cannot be assumed.
Sweetness intensity differs
The C-11 oxo modification alters sweetness potency compared to mogroside V; sensory or receptor-based assay contexts may shift.
Radical-scavenging selectivity inverted
11-Oxo form favors superoxide and H₂O₂, while mogroside V targets hydroxyl radicals. Direct substitution may misattribute ROS endpoint data.
DNA damage protection profile absent in mogroside V
Only 11-oxo-mogroside V shows reported inhibition of ·OH-induced DNA damage; comparator lacks comparable endpoint data, limiting generic replacement.
[1] Chiu, C.-H., Wang, R., Zhuang, S., Lin, P.-Y., Lo, Y.-C., Lu, T.-J. (2020). Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis, 28(1), 74–83. View Source
[2] Chiu, C.-H., Wang, R., Zhuang, S., Lin, P.-Y., Lo, Y.-C., Lu, T.-J. (2020). Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. Journal of Food and Drug Analysis, 28(1), 74–83. View Source
[3] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
[4] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
11-Oxo-Mogroside V Comparative Evidence
Superoxide Anion Scavenging
In a direct head-to-head comparison using a chemiluminescence (CL) assay system, 11-oxo-mogroside V exhibited substantially higher scavenging activity against superoxide anion (O₂⁻) compared to mogroside V. The EC₅₀ value for 11-oxo-mogroside V was determined to be 4.79 µg/mL, whereas mogroside V required a higher concentration to achieve equivalent inhibition [1].
Mogroside V (EC₅₀ value not numerically reported; described as lower scavenging effect)
Quantified Difference
Higher scavenging effect (exact fold-difference not calculable from available data)
Conditions
In vitro chemiluminescence (CL) assay measuring inhibition of O₂⁻-induced chemiluminescence intensity
Why This Matters
Superior O₂⁻ scavenging capacity makes 11-oxo-mogroside V the preferred choice for applications targeting superoxide-mediated oxidative stress pathways, where mogroside V would underperform.
[1] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
Hydrogen Peroxide Scavenging
In the same chemiluminescence assay evaluating H₂O₂ scavenging, 11-oxo-mogroside V demonstrated superior inhibitory activity with an EC₅₀ of 16.52 µg/mL, outperforming mogroside V [1].
Supports H₂O₂-mediated oxidative stress model studies
Comparator EC₅₀ not numerically reported
AntioxidantHydrogen peroxideCatalase
Evidence Dimension
Hydrogen peroxide (H₂O₂) scavenging activity
Target Compound Data
EC₅₀ = 16.52 µg/mL
Comparator Or Baseline
Mogroside V (EC₅₀ value not numerically reported; described as lower scavenging effect)
Quantified Difference
Higher scavenging effect (exact fold-difference not calculable from available data)
Conditions
In vitro chemiluminescence (CL) assay measuring inhibition of H₂O₂-induced chemiluminescence intensity
Why This Matters
For studies of H₂O₂-mediated cellular stress or for formulations where H₂O₂ scavenging is a desired functional attribute, 11-oxo-mogroside V provides measurably greater activity than the more abundant mogroside V.
AntioxidantHydrogen peroxideCatalase
[1] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
Hydroxyl Radical Scavenging
The radical-scavenging selectivity profile is inverted for hydroxyl radical (•OH). In direct comparative testing, mogroside V was markedly more effective, achieving an EC₅₀ of 48.44 µg/mL compared to 146.17 µg/mL for 11-oxo-mogroside V—a 3.02-fold difference in potency [1].
Hydroxyl Radical ScavengingHead-to-head
EC₅₀ 146.17 µg/mL vs mogroside V 48.44 µg/mL (3.02× difference)
Mogroside V more effective for ·OH; selectivity inversion context
Select compound based on target radical species
AntioxidantHydroxyl radicalDNA damage
Evidence Dimension
Hydroxyl radical (•OH) scavenging activity
Target Compound Data
EC₅₀ = 146.17 µg/mL
Comparator Or Baseline
Mogroside V (EC₅₀ = 48.44 µg/mL)
Quantified Difference
Mogroside V is 3.02× more potent (146.17 ÷ 48.44)
Conditions
In vitro chemiluminescence (CL) assay measuring inhibition of •OH-induced chemiluminescence intensity
Why This Matters
This selectivity inversion is critical for procurement: if •OH scavenging is the primary endpoint, mogroside V is the demonstrably superior choice, whereas 11-oxo-mogroside V should be selected for O₂⁻/H₂O₂-focused studies.
AntioxidantHydroxyl radicalDNA damage
[1] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
DNA Damage Protection
Beyond radical scavenging, 11-oxo-mogroside V demonstrated a remarkable inhibitory effect on hydroxyl radical-induced DNA oxidative damage, with an EC₅₀ of 3.09 µg/mL [1]. No comparable EC₅₀ value for DNA damage protection is reported for mogroside V in this study, suggesting this may be a differentiated or uniquely potent property of the 11-oxo derivative.
DNA Damage ProtectionClass-level
EC₅₀ 3.09 µg/mL (inhibition of ·OH-induced DNA damage)
May support genomic protection endpoint studies
Mogroside V data not reported; property to verify
DNA protectionGenotoxicityOxidative stress
Evidence Dimension
Inhibition of •OH-induced DNA oxidative damage
Target Compound Data
EC₅₀ = 3.09 µg/mL
Comparator Or Baseline
Mogroside V (comparable EC₅₀ value not reported)
Quantified Difference
Not calculable (comparator data absent)
Conditions
In vitro assay measuring protection against •OH-induced DNA damage
Why This Matters
The low EC₅₀ (3.09 µg/mL) for DNA damage protection positions 11-oxo-mogroside V as a candidate of interest for studies investigating genomic protection mechanisms, a property not equivalently documented for mogroside V.
DNA protectionGenotoxicityOxidative stress
[1] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
LDL Oxidation Inhibition
In a study evaluating the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation, 11-oxo-mogroside V (referred to as 11-Oxo-mog.V) demonstrated a significant and dose-dependent prolongation of the lag time during LDL oxidation. At a concentration of 200 µM, 11-oxo-mogroside V extended the lag time to 119.7 ± 8.9 minutes, compared to the control value of 76.8 ± 5.5 minutes—a statistically significant increase of 55.9% (p < 0.01) [1]. The study specifically identifies 11-Oxo-mog.V as the active sweet element responsible for this anti-oxidative property within the Siraitia grosvenori extract [2].
LDL Oxidation Lag TimeEndpoint context
Lag time 119.7 ± 8.9 min at 200 µM vs control 76.8 ± 5.5 min (p
This provides direct evidence for the anti-atherogenic potential of 11-oxo-mogroside V, distinguishing it as the functional component within monk fruit extracts responsible for LDL oxidation inhibition—a property that supports its selection for cardiovascular or lipid peroxidation research.
AtherosclerosisLDL oxidationCardiovascular
[1] Takeo, E., Yoshida, H., Tada, N., Shingu, T., Matsuura, H., Murata, Y., Yoshikawa, S., Ishikawa, T., Nakamura, H., Ohsuzu, F., Kohda, H. (2002). Sweet elements of Siraitia grosvenori inhibit oxidative modification of low-density lipoprotein. Journal of Atherosclerosis and Thrombosis, 9(2), 114–120. View Source
[2] Takeo, E., Yoshida, H., Tada, N., Shingu, T., Matsuura, H., Murata, Y., Yoshikawa, S., Ishikawa, T., Nakamura, H., Ohsuzu, F., Kohda, H. (2002). Sweet elements of Siraitia grosvenori inhibit oxidative modification of low-density lipoprotein. Journal of Atherosclerosis and Thrombosis, 9(2), 114–120. View Source
In Vivo Carcinogenesis Inhibition
In a two-stage mouse skin carcinogenesis model using DMBA as initiator and TPA as promoter, oral administration of 11-oxo-mogroside V (0.0025% in drinking water) produced significant tumor suppression. At 10 weeks of promotion, only 26.6% of mice in the 11-oxo-mogroside V-treated group bore papillomas, and at 15 weeks, 53.3% bore papillomas, with average papilloma counts per mouse of 1.0, 3.3, and 4.7 at 10, 15, and 20 weeks, respectively [1]. Additionally, in the EBV-EA induction primary screening assay, 11-oxo-mogroside V exhibited 91.2%, 50.9%, and 21.3% inhibition at 1000, 500, and 100 mol ratio/TPA, respectively [2].
In Vivo CarcinogenesisModel context
Papilloma incidence 26.6% at 10 wks, 53.3% at 15 wks; oral 0.0025%
Supports carcinogenesis model endpoint studies; model-response context
SENCAR mouse model; EBV-EA inhibition 91.2% at 1000 mol ratio/TPA
ChemopreventionCarcinogenesisEBV-EA
Evidence Dimension
In vivo two-stage mouse skin carcinogenesis inhibition
Target Compound Data
Papilloma-bearing mice: 26.6% at 10 weeks, 53.3% at 15 weeks; Papillomas per mouse: 1.0, 3.3, 4.7 at 10, 15, 20 weeks
Comparator Or Baseline
Control group (DMBA + TPA only; quantitative control data not fully extracted in source)
Quantified Difference
Significant reduction in papilloma incidence (p value not fully extracted)
Conditions
Female SENCAR mice (6 weeks old); initiation with DMBA; promotion with TPA twice weekly; 11-oxo-mogroside V (0.0025%) in drinking water orally for 20 weeks
Why This Matters
This represents the most definitive in vivo differentiation: 11-oxo-mogroside V demonstrates chemopreventive activity in a validated carcinogenesis model, a property that distinguishes it from mogroside V in oncology and cancer prevention research contexts.
ChemopreventionCarcinogenesisEBV-EA
[1] Takasaki, M., Konoshima, T., Murata, Y., Sugiura, M., Nishino, H., Tokuda, H., Matsumoto, K., Kasai, R., Yamasaki, K. (2003). Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori. Cancer Letters, 198(1), 37–42. View Source
[2] Takasaki, M., Konoshima, T., Murata, Y., Sugiura, M., Nishino, H., Tokuda, H., Matsumoto, K., Kasai, R., Yamasaki, K. (2003). Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori. Cancer Letters, 198(1), 37–42. View Source
11-Oxo-Mogroside V Applications
Superoxide & Peroxide Antioxidant Studies
Based on direct comparative evidence showing that 11-oxo-mogroside V outperforms mogroside V in scavenging O₂⁻ (EC₅₀ = 4.79 µg/mL) and H₂O₂ (EC₅₀ = 16.52 µg/mL), this compound should be prioritized for in vitro antioxidant assays targeting superoxide- or peroxide-mediated oxidative stress pathways [1]. Its superior potency in these specific ROS systems makes it the rational choice over mogroside V for mechanistic studies of mitochondrial oxidative stress, NADPH oxidase activity, or H₂O₂-induced cellular damage, where mogroside V would yield comparatively weaker signal-to-noise ratios. Procurement for this application should verify purity ≥98% and confirm absence of mogroside V contamination, given the inverse selectivity profiles of the two compounds [2].
DNA Damage Protection Research
The uniquely potent inhibition of hydroxyl radical-induced DNA damage (EC₅₀ = 3.09 µg/mL) by 11-oxo-mogroside V positions this compound as a specialized reagent for studies investigating genomic protection mechanisms [1]. Since mogroside V lacks comparable published EC₅₀ data for DNA protection endpoints, 11-oxo-mogroside V is the indicated mogroside for comet assays, γ-H2AX foci quantification, or other DNA strand break detection methods evaluating protection against oxidative genotoxins. Researchers should note the divergent •OH radical-scavenging profile (11-oxo-mogroside V is 3× less potent than mogroside V for direct •OH quenching), which suggests the DNA protection mechanism may involve factors beyond simple radical scavenging [2].
Atherosclerosis & LDL Oxidation Studies
Evidence that 11-oxo-mogroside V significantly prolongs LDL oxidation lag time (119.7 ± 8.9 min at 200 µM vs control 76.8 ± 5.5 min; p < 0.01) establishes this compound as the functional sweet element in monk fruit extracts responsible for anti-atherogenic activity [1]. For cardiovascular researchers investigating lipid peroxidation, foam cell formation, or atherosclerosis-relevant oxidative pathways, 11-oxo-mogroside V is the appropriate test article rather than mogroside V. The demonstrated dose-dependent inhibition of both copper-mediated and HUVEC-mediated LDL oxidation further supports its use in co-culture systems evaluating endothelial-LDL interactions [2]. Procurement specifications should include verification of oxidative stability, as the 11-oxo moiety is the critical structural determinant of this activity.
In Vivo Chemoprevention Studies
The demonstrated in vivo suppression of DMBA/TPA-induced mouse skin papillomagenesis (26.6% incidence at 10 weeks promotion, 1.0 papillomas per mouse) positions 11-oxo-mogroside V as a validated chemopreventive test article for oncology research [1]. The corroborating EBV-EA inhibition data (91.2% at 1000 mol ratio/TPA) provides a mechanism-informed screening rationale. For researchers designing two-stage carcinogenesis studies or evaluating natural product-derived chemopreventive agents, 11-oxo-mogroside V offers a structurally defined, quantitatively characterized compound with published in vivo efficacy parameters. Notably, this evidence tier represents the highest translational relevance among mogrosides and constitutes a non-interchangeable point of differentiation from mogroside V [2].
Application
Selection Property
Validation Focus
Superoxide/Peroxide Antioxidant Studies
Superoxide/peroxide selectivity profile
O₂⁻/H₂O₂ scavenging endpoint validation
DNA Damage Protection Research
DNA damage protection endpoint
DNA strand break assay endpoint review
LDL Oxidation & Lipid Peroxidation Studies
LDL oxidation lag time endpoint
Lipid peroxidation endpoint monitoring
Two-stage Carcinogenesis Model Research
In vivo model-response context
Papilloma incidence endpoint monitoring
[1] Chen, W. J., Wang, J., Qi, X. Y., Xie, B. J. (2007). The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori. International Journal of Food Sciences and Nutrition, 58(7), 548–556. View Source
[2] Takeo, E., Yoshida, H., Tada, N., Shingu, T., Matsuura, H., Murata, Y., Yoshikawa, S., Ishikawa, T., Nakamura, H., Ohsuzu, F., Kohda, H. (2002). Sweet elements of Siraitia grosvenori inhibit oxidative modification of low-density lipoprotein. Journal of Atherosclerosis and Thrombosis, 9(2), 114–120. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.